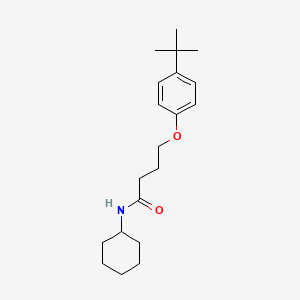![molecular formula C28H25ClN2O3S B11633617 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11633617.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with 4-chloro-N-(2-methylphenyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The carbazole moiety is known for its biological activity, including anticancer and antimicrobial properties.
Medicine
In medicinal chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole group.
類似化合物との比較
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of the chloro group, which can undergo specific chemical reactions, and the 2-methylphenyl group, which can influence the compound’s biological activity and physical properties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C28H25ClN2O3S |
|---|---|
分子量 |
505.0 g/mol |
IUPAC名 |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-8-2-5-11-26(20)31(35(33,34)23-16-14-21(29)15-17-23)19-22(32)18-30-27-12-6-3-9-24(27)25-10-4-7-13-28(25)30/h2-17,22,32H,18-19H2,1H3 |
InChIキー |
JJLZLQSHVHWKRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![4-({2-(furan-2-yl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633559.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid](/img/structure/B11633585.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11633592.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11633603.png)
![8-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11633622.png)
![2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11633628.png)
